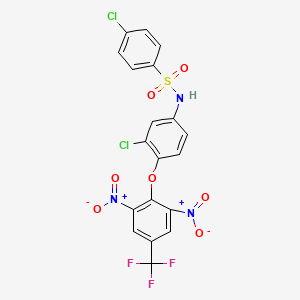

4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide

Overview

Description

The compound "4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide" is a complex molecule that appears to be related to a family of benzenesulfonamide derivatives. These compounds have been extensively studied due to their diverse biological activities, including enzyme inhibition, anticancer properties, and potential use in treating various diseases .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves multi-step reactions that can include the formation of key intermediates such as aminoguanidines, phenylglyoxal hydrates, and substituted benzaldehydes . For instance, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives were synthesized through the reaction of aminoguanidines with phenylglyoxal hydrate in glacial acetic acid . Similarly, new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized starting from substituted benzaldehydes .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group and various substituents that influence the molecule's properties and biological activity. For example, the structure of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide displays characteristic features of benzenesulfonamide derivatives, with N-phenyl rings twisted with respect to the benzene ring of the phenylsulfonamide group . The molecular structure is crucial for the interaction with biological targets, as seen in the development of nonsteroidal progesterone receptor antagonists .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including interactions with enzymes and receptors. They have been found to inhibit enzymes such as kynurenine 3-hydroxylase and carbonic anhydrase . The inhibitory activity is often a result of the compound's ability to bind to the active site of the enzyme, which can be influenced by the specific molecular structure of the sulfonamide derivative.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are determined by their molecular structure. For instance, the presence of a trifluoromethyl group can significantly affect the metabolic stability of the compounds . Additionally, the use of 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid as a derivatizing reagent for the analysis of amines by gas chromatography indicates the compound's reactivity with primary amines .

Scientific Research Applications

Progesterone Receptor Antagonism

One application of similar benzenesulfonamide derivatives includes serving as nonsteroidal progesterone receptor antagonists. These compounds, with a benzenesulfonanilide skeleton, have potential in treating diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders due to their binding affinity and selectivity over androgen receptors (Yamada et al., 2016).

Enzyme Inhibition and Antioxidant Potential

Sulfonamide derivatives have shown significant enzyme inhibition potential against AChE and BChE enzymes, essential for neurological functions. Additionally, these compounds have demonstrated antioxidant potential, which could be beneficial in various therapeutic applications (Kausar et al., 2019).

Novel Synthetic Pathways

The creation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of dinitrobenzenes, similar to the compound , expands the chemical space for new compounds with potential applications in medicinal and material science (Sipyagin et al., 2004).

Binding Mode Studies

Studies on the binding modes of similar compounds to orthosteric and allosteric sites of receptors offer insights into their potential as partial agonists for various therapeutic targets (Hughes et al., 2016).

Antimicrobial Activity

Several sulfonamide derivatives have been synthesized and evaluated for antimicrobial activity against common bacterial strains, indicating their potential as antibacterial agents (Patel et al., 2011).

Antitumor Activity

Some chlorinated benzenesulfonamide derivatives have shown promising in vitro antitumor activity against specific cancer cell lines, highlighting their potential in cancer therapy (Fahim & Shalaby, 2019).

Mechanism of Action

Target of Action

The compound, also known as Fluazinam , is primarily used as a broad-spectrum fungicide . It targets various soil-borne fungal pathogens on a range of crops .

Mode of Action

Fluazinam is an extremely potent uncoupler of oxidative phosphorylation in mitochondria . It also exhibits high reactivity with thiols . This interaction disrupts the energy production of the fungal cells, leading to their death .

Biochemical Pathways

The compound’s mode of action involves the disruption of the oxidative phosphorylation pathway in the mitochondria of fungal cells . This pathway is crucial for ATP production, which is the primary energy source for cellular processes. By uncoupling this pathway, Fluazinam effectively starves the fungal cells of energy, leading to their death .

Pharmacokinetics

Fluazinam exhibits low aqueous solubility and low volatility .

Result of Action

The result of Fluazinam’s action is the effective control of various soil-borne fungal pathogens on a range of crops . This includes pests such as Sclerotinia blight, Late blight, White mould, Clubroot, Downy mildew, Scab, and Alternaria blotch .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Fluazinam. For instance, its persistence in soil systems suggests it may be more effective in drier conditions where it is less likely to be washed away by rain . Additionally, its low volatility suggests it is less likely to be affected by wind . .

properties

IUPAC Name |

4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Cl2F3N3O7S/c20-11-1-4-13(5-2-11)35(32,33)25-12-3-6-17(14(21)9-12)34-18-15(26(28)29)7-10(19(22,23)24)8-16(18)27(30)31/h1-9,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAFYBPNVFSZLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)OC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Cl2F3N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001121168 | |

| Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-N-(3-chloro-4-(2,6-dinitro-4-(trifluoromethyl)phenoxy)phenyl)benzenesulfonamide | |

CAS RN |

338413-20-0 | |

| Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338413-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-chloro-N-[3-chloro-4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001121168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorobenzoyl)-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbohydrazide](/img/structure/B3035680.png)

![2-chloro-4-{[4-(trifluoromethoxy)anilino]carbonyl}phenyl-N,N-dimethylsulfamate](/img/structure/B3035682.png)

![2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B3035683.png)

![1'-[(2-Chlorophenyl)methyl]-3-(3,4-dichlorophenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3035684.png)

![4-chloro-N-[(2,4-dichlorophenyl)methoxy]butanamide](/img/structure/B3035685.png)

![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B3035687.png)

![1-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]piperidine](/img/structure/B3035688.png)

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(phenylsulfonyl)butanenitrile](/img/structure/B3035689.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N,N',N'-tetramethylpropanediamide](/img/structure/B3035690.png)

![3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide](/img/structure/B3035691.png)

![4-(acetylamino)phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B3035692.png)

![3-[(E)-1-(4-Chlorophenyl)-2-(dimethylamino)ethenyl]sulfonyl-N-(dimethylaminomethylidene)-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3035696.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-sulfonamide](/img/structure/B3035697.png)

![[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] N-(4-chlorophenyl)carbamate](/img/structure/B3035699.png)